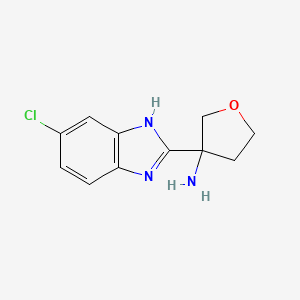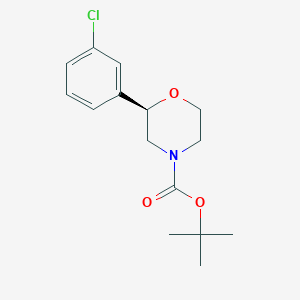
3-Methyl-5-(3-methylbutanoylamino)-1,2-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-(3-methylbutanoylamino)-1,2-thiazole-4-carboxamide is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various medicinally relevant molecules
Méthodes De Préparation
The synthesis of 3-Methyl-5-(3-methylbutanoylamino)-1,2-thiazole-4-carboxamide typically involves the reaction of 3-methylbutanoyl chloride with 3-methyl-1,2-thiazole-4-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
3-Methyl-5-(3-methylbutanoylamino)-1,2-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Applications De Recherche Scientifique
3-Methyl-5-(3-methylbutanoylamino)-1,2-thiazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-(3-methylbutanoylamino)-1,2-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s biological effects .
Comparaison Avec Des Composés Similaires
3-Methyl-5-(3-methylbutanoylamino)-1,2-thiazole-4-carboxamide can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring structure and exhibit similar biological activities.
Pyrazole derivatives: These compounds contain a five-membered ring with two nitrogen atoms and are known for their diverse biological activities.
Indole derivatives: These compounds have a benzopyrrole structure and are widely studied for their pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 3-methylbutanoylamino group, which can influence its biological activity and chemical reactivity.
Propriétés
Formule moléculaire |
C10H15N3O2S |
|---|---|
Poids moléculaire |
241.31 g/mol |
Nom IUPAC |
3-methyl-5-(3-methylbutanoylamino)-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C10H15N3O2S/c1-5(2)4-7(14)12-10-8(9(11)15)6(3)13-16-10/h5H,4H2,1-3H3,(H2,11,15)(H,12,14) |
Clé InChI |
MVKCUMPKGCUPIW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NSC(=C1C(=O)N)NC(=O)CC(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-[(R)-1-(4-chloro-phenyl)-ethylamino]-butyric acid methyl ester](/img/structure/B8414010.png)
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrrolidine-2,5-dione](/img/structure/B8414030.png)
